MM-433593
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Overview
Description
MM-433593 is a selective inhibitor of fatty acid amide hydrolase-1 (FAAH-1), an enzyme involved in the degradation of fatty acid amides such as anandamide. This compound has shown potential in the treatment of pain, inflammation, and other disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MM-433593 involves multiple steps, starting with the preparation of the indole core structure. The key steps include:
Formation of the indole ring: This is typically achieved through Fischer indole synthesis.
Substitution reactions: Introduction of various substituents on the indole ring.
Oxidation and reduction steps: To achieve the desired functional groups.
Final coupling reactions: To attach the fatty acid amide moiety.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes:
Optimization of reaction conditions: To maximize yield and purity.
Use of continuous flow reactors: For efficient and scalable synthesis.
Purification techniques: Such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
MM-433593 undergoes several types of chemical reactions, including:
Oxidation: The methyl group on the indole ring is oxidized to form various metabolites.
Conjugation reactions: Formation of sulfate, glucuronide, or glutathione-conjugated metabolites.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Conjugation reagents: Such as glucuronic acid or glutathione for conjugation reactions.
Major Products
The major products formed from these reactions include:
Oxidized metabolites: Such as carboxylic acids.
Conjugated metabolites: Such as sulfate and glucuronide conjugates
Scientific Research Applications
MM-433593 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of FAAH-1.
Biology: Investigated for its effects on the endocannabinoid system.
Medicine: Potential therapeutic agent for pain and inflammation.
Industry: Used in the development of new analgesic and anti-inflammatory drugs
Mechanism of Action
MM-433593 exerts its effects by inhibiting FAAH-1, an enzyme responsible for the degradation of fatty acid amides. By inhibiting FAAH-1, this compound increases the levels of endocannabinoids such as anandamide, which bind to cannabinoid receptors and produce analgesic and anti-inflammatory effects. The primary molecular targets are the cannabinoid receptors CB1 and CB2 .
Comparison with Similar Compounds
Similar Compounds
PF-750: Another selective FAAH-1 inhibitor.
SA57: A dual FAAH/sEH inhibitor.
N-(3-Methoxybenzyl)Palmitamide: A selective FAAH inhibitor.
Uniqueness
MM-433593 is unique due to its high selectivity for FAAH-1 and its potent inhibitory effects. It has shown promising results in preclinical studies for the treatment of pain and inflammation, making it a valuable compound for further research and development .
Properties
CAS No. |
1006604-91-6 |
---|---|
Molecular Formula |
C25H22ClN3O3 |
Molecular Weight |
447.9 g/mol |
IUPAC Name |
2-[1-[(4-chlorophenyl)methyl]-2,5-dimethylindol-3-yl]-N-(2-methoxypyridin-4-yl)-2-oxoacetamide |
InChI |
InChI=1S/C25H22ClN3O3/c1-15-4-9-21-20(12-15)23(16(2)29(21)14-17-5-7-18(26)8-6-17)24(30)25(31)28-19-10-11-27-22(13-19)32-3/h4-13H,14H2,1-3H3,(H,27,28,31) |
InChI Key |
RIKZRSJVZWKHNX-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N(C(=C2C(=O)C(=O)NC3=CC(=NC=C3)OC)C)CC4=CC=C(C=C4)Cl |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=C2C(=O)C(=O)NC3=CC(=NC=C3)OC)C)CC4=CC=C(C=C4)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MM-433593; MM-433593; MM-433593 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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